molecular formula C7H11N3 B2797076 Pyridine, 2-hydrazinyl-4,5-dimethyl- CAS No. 1154030-52-0

Pyridine, 2-hydrazinyl-4,5-dimethyl-

Cat. No.: B2797076
CAS No.: 1154030-52-0
M. Wt: 137.186
InChI Key: JVTGLUUDICJCOH-UHFFFAOYSA-N
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Description

Pyridine, 2-hydrazinyl-4,5-dimethyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with hydrazinyl and dimethyl groups at the 2, 4, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2-hydrazinyl-4,5-dimethyl- typically involves the reaction of 2-chloro-4,5-dimethylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Types of Reactions:

    Oxidation: Pyridine, 2-hydrazinyl-4,5-dimethyl- can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pyridine, 2-hydrazinyl-4,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of pyridine, 2-hydrazinyl-4,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • Pyridine, 2-hydrazinyl-3,5-dimethyl-
  • Pyridine, 2-hydrazinyl-4-methyl-
  • Pyridine, 2-hydrazinyl-5-methyl-

Comparison: Pyridine, 2-hydrazinyl-4,5-dimethyl- is unique due to the specific positioning of the hydrazinyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(4,5-dimethylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTGLUUDICJCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154030-52-0
Record name 2-hydrazinyl-4,5-dimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3.8 g (18.4 mmol, purity 90%) of the compound from Example 20A are initially charged in 12.5 ml of ethanol. 8.9 ml (9.2 g, 183.8 mmol) of hydrazine hydrate are added, and the mixture is reacted in a single-mode microwave oven (CEM Explorer) at 170° C. (100 Watt) for 2 h. The reaction solution is then concentrated, and the residue is taken up in ethyl acetate and washed in each case once with saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic phase is dried over sodium sulfate, filtered and concentrated under reduced pressure.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two

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